Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 1289097-37-5
VCID: VC4157425
InChI: InChI=1S/C9H11BrN2O2/c1-6-3-7(10)9(11-4-6)12-5-8(13)14-2/h3-4H,5H2,1-2H3,(H,11,12)
SMILES: CC1=CC(=C(N=C1)NCC(=O)OC)Br
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.103

Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate

CAS No.: 1289097-37-5

Cat. No.: VC4157425

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.103

* For research use only. Not for human or veterinary use.

Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate - 1289097-37-5

Specification

CAS No. 1289097-37-5
Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
IUPAC Name methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate
Standard InChI InChI=1S/C9H11BrN2O2/c1-6-3-7(10)9(11-4-6)12-5-8(13)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Standard InChI Key XJKGMLMAGMUKCU-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)NCC(=O)OC)Br

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Substituent Analysis

The compound’s backbone consists of a pyridine ring substituted at positions 2, 3, and 5. The 3-bromo and 5-methyl groups introduce steric and electronic effects that influence reactivity, while the 2-aminoacetate side chain provides a site for further functionalization. The SMILES notation CC1=CC(=C(N=C1)NCC(=O)OC)Br\text{CC1=CC(=C(N=C1)NCC(=O)OC)Br} codifies this arrangement, highlighting the bromine atom’s position adjacent to the amino group .

The InChIKey XJKGMLMAGMUKCU-UHFFFAOYSA-N\text{XJKGMLMAGMUKCU-UHFFFAOYSA-N} confirms the compound’s unique stereoelectronic profile, with computational models predicting a planar pyridine ring and a gauche conformation for the acetamide-ester side chain .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for ionized forms reveal insights into gas-phase behavior:

Adductm/zCCS (Ų)
[M+H]⁺259.00768147.8
[M+Na]⁺280.98962150.3
[M-H]⁻256.99312147.6

These values correlate with the molecule’s moderate polarity and suggest stable adduct formation in mass spectrometric analysis .

Synthetic Pathways and Optimization

Bromination of Pyridine Precursors

A key intermediate, 2-amino-3-bromo-5-methylpyridine (CAS 17282-00-7), is synthesized via diazotization-bromination of 2-amino-5-methylpyridine using hydrobromic acid and sodium nitrite at 0°C . This method achieves >85% yield, with purity confirmed by 1H^1\text{H}-NMR (δ\delta 2.30 ppm for CH3_3, 6.49 ppm for NH2_2) .

Esterification and Amide Coupling

Reaction of the brominated amine with methyl chloroacetate in acetonitrile at reflux produces the target compound. Kinetic studies show optimal conversion (92%) after 12 hours using triethylamine as a base, with crude product purification via recrystallization from petroleum ether/ethyl acetate .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for analogous bromopyridines provide benchmarks:

PropertyValueSource Compound
Density1.5 ± 0.1 g/cm³Methyl 2-(5-bromopyridin-2-yl)acetate
Boiling Point266.0 ± 25.0 °CMethyl 2-(5-bromopyridin-2-yl)acetate
Flash Point114.7 ± 23.2 °CMethyl 2-(5-bromopyridin-2-yl)acetate

The elevated boiling point reflects strong dipole-dipole interactions from the ester and bromine moieties .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 150°C, with hydrolytic susceptibility at extreme pH .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation. In a patented route, palladium-catalyzed coupling with boronic acids yields biaryl derivatives active against tyrosine kinases .

Heterocyclic Functionalization

Under basic conditions, the acetamide side chain undergoes cyclocondensation with aldehydes to form imidazolidinones. For example, reaction with formaldehyde produces a five-membered ring system with antitumor activity in preclinical models .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with tR=8.2t_R = 8.2 min. MS detection in positive ion mode confirms the [M+H]+^+ ion at m/z 259.00768 .

Spectroscopic Fingerprints

  • 1H^1\text{H}-NMR (CDCl3_3): δ\delta 2.35 (s, 3H, CH3_3), 3.78 (s, 3H, OCH3_3), 4.12 (d, J = 5.4 Hz, 2H, CH2_2), 8.24 (s, 1H, pyridine-H) .

  • IR (KBr): 1745 cm1^{-1} (C=O ester), 1650 cm1^{-1} (amide I) .

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